N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
The compound “N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” is a complex organic molecule that contains several functional groups including an acetylphenyl group, a pyridinyl group, an oxadiazolyl group, and an acetamide group. These functional groups could potentially give the compound a variety of interesting chemical properties.
Synthesis Analysis
Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that the compound could be synthesized through a series of reactions involving the corresponding phenyl, pyridinyl, oxadiazolyl, and acetamide precursors.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions that this compound might undergo. However, the presence of several different functional groups suggests that it could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the specific functional groups it contains. These could include properties like solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Antibacterial and Anti-enzymatic Properties
Research on derivatives of 1,3,4-oxadiazole and acetamide has demonstrated notable antibacterial and anti-enzymatic potentials. For example, a study on different 1,3,4-oxadiazole and acetamide derivatives highlighted their ability to inhibit bacterial growth and enzyme activity. This indicates the potential application of these compounds in developing new antibacterial agents or enzyme inhibitors for therapeutic use (Nafeesa et al., 2017).
Enzyme Inhibition for Neurodegenerative Diseases
Specific 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in the treatment of neurodegenerative diseases such as Alzheimer’s. This research underscores the utility of 1,3,4-oxadiazole derivatives in the search for new treatments for diseases with significant societal impacts (Rehman et al., 2018).
Safety And Hazards
Without specific information, it’s difficult to provide detailed safety and hazard information for this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11(22)13-3-2-4-14(9-13)19-15(23)10-25-17-21-20-16(24-17)12-5-7-18-8-6-12/h2-9H,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUQWKQYOKLDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
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